p-Tolyl isobutyrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl) 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)11(12)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPSFGGDKACIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid, fruity odour | |
| Record name | p-Tolyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/580/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | p-Tolyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/580/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.990-0.997 | |
| Record name | p-Tolyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/580/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
103-93-5 | |
| Record name | 4-Methylphenyl 2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Tolyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methyl-, 4-methylphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-tolyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | P-CRESYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H719PT14T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | p-Tolyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Advanced Synthetic Methodologies for P Tolyl Isobutyrate and Its Analogs
Esterification Pathways
The primary route for synthesizing p-tolyl isobutyrate is through the esterification of p-cresol (B1678582) with isobutyric acid. This reaction, a classic example of Fischer-Speier esterification, involves the reaction of a carboxylic acid and an alcohol (in this case, a phenol) in the presence of an acid catalyst. organic-chemistry.orgmasterorganicchemistry.com While phenols generally react more slowly with carboxylic acids than alcohols do, the direct esterification of p-cresol can be achieved effectively under the right conditions. acs.orglibretexts.org
Esterification of p-Cresol with Isobutyric Acid
The direct reaction between p-cresol and isobutyric acid forms this compound and water. google.com This equilibrium reaction requires a catalyst to proceed at a reasonable rate and methods to drive the reaction toward the product side. organic-chemistry.org The synthesis is a well-established method for preparing isobutyrate esters, overcoming the need for more expensive or hazardous reagents like isobutyryl chloride or isobutyric anhydride (B1165640). google.com
Acid-Catalyzed Esterification Processes
Acid catalysts are crucial for the esterification of phenols. google.com They function by protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the phenol (B47542). masterorganicchemistry.comyoutube.com This mechanism is fundamental to the Fischer esterification process. mdpi.com
Strong acids with a pKa of no more than 2 are preferred for catalyzing the esterification of phenols. google.com p-Toluenesulfonic acid (p-TSA) is a commonly used strong acid catalyst in these reactions. google.comdntb.gov.ua It is effective in promoting the reaction to afford good yields of the corresponding esters. dntb.gov.ua Other strong acids like sulfuric acid, methanesulfonic acid, and hydrochloric acid can also be employed. masterorganicchemistry.comgoogle.com The catalytic activity of heteropolyacids has been shown to be significantly higher than that of sulfuric acid and p-toluenesulfonic acid in some esterification reactions. researchgate.net
The general mechanism for acid-catalyzed esterification involves the following steps:
Protonation of the carbonyl oxygen of isobutyric acid by the acid catalyst.
Nucleophilic attack of the hydroxyl group of p-cresol on the protonated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer from the attacking hydroxyl group to one of the other oxygen atoms.
Elimination of water as a leaving group, regenerating the carbonyl group.
Deprotonation of the carbonyl oxygen to yield the final ester product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com
Optimizing reaction conditions is key to maximizing the yield of this compound. Key parameters that are often adjusted include temperature, catalyst concentration, and the molar ratio of reactants.
Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions or degradation of the reactants or products. For the synthesis of p-cresyl esters using certain catalysts, refluxing in a high-boiling solvent like o-xylene (B151617) has been shown to be effective. researchgate.net In other esterification systems, temperatures are carefully controlled to achieve optimal conversion. mdpi.com
Catalyst Amount: The concentration of the acid catalyst influences the reaction rate. Generally, the amount of catalyst is kept low, typically between 0.1 to 10 mole percent based on the phenol, to minimize side reactions and corrosion while achieving a desirable reaction rate. google.com
Removal of Water: Since esterification is an equilibrium reaction, the removal of water as it is formed drives the reaction to completion. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343) or xylene. masterorganicchemistry.comacs.org
Molar Ratio of Reactants: Using an excess of one of the reactants, typically the less expensive one, can also shift the equilibrium towards the product side. organic-chemistry.org Studies on similar esterification reactions have investigated the effect of varying the molar ratio of the alcohol to the acid to optimize yields. mdpi.com
Below is a table summarizing the optimization of reaction conditions for the synthesis of a p-cresyl ester analog, p-cresyl phenylacetate, using an Al³⁺-montmorillonite nanoclay catalyst.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Molar Ratio (p-cresol:acid) | 1:1 | 2:1 | 3:1 | 4:1 |
| Yield (%) | 71 | 82 | 80 | 78 |
| Reaction Time (hours) | 1 | 2 | 3 | 4 |
| Yield (%) | 68 | 75 | 82 | 82 |
| Catalyst Amount (g) | 0.1 | 0.2 | 0.3 | 0.4 |
| Yield (%) | 72 | 78 | 82 | 82 |
| Data derived from a study on the synthesis of p-cresyl phenylacetate, which serves as an analog for this compound synthesis. royalsocietypublishing.org |
Catalytic Esterification Approaches
Beyond traditional strong acid catalysts, various other catalytic systems have been developed for the esterification of phenols, offering advantages such as improved selectivity, easier recovery, and more environmentally friendly processes.
Various metal-based catalysts have been shown to be effective for the esterification of phenols and their derivatives. These can be broadly categorized into metal oxides and metal cation-exchanged clays (B1170129).
Metal Cation-Exchanged Clays: Montmorillonite (B579905) nanoclays exchanged with different metal cations (e.g., Al³⁺, Zn²⁺, Mn²⁺, Fe³⁺, Cu²⁺) have been successfully used to catalyze the liquid-phase esterification of p-cresol with phenylacetic acid. royalsocietypublishing.orgresearchgate.net Among these, Al³⁺-montmorillonite was found to be the most active. royalsocietypublishing.org These clay catalysts are considered environmentally friendly, non-corrosive, and reusable. researchgate.net The catalytic activity is attributed to the Brønsted acid sites generated by the dissociation of water molecules coordinated to the metal cations in the clay's interlayer. researchgate.net
Metal Oxides: A range of metal oxides have been investigated for their catalytic activity in esterification reactions. For instance, in the esterification of glycerol (B35011) with acetic acid, metal oxides such as Sb₂O₃, Bi₂O₃, SnO₂, and TiO₂ have been studied. nih.gov In related alkylation reactions of p-cresol, which also involve acid catalysis, catalysts like WOx/ZrO₂ and TPA/ZrO₂ have demonstrated high activity. preprints.orgmdpi.com Organometallic compounds, including titanium butoxide (TBT) and dibutyltin (B87310) oxide (DBTO), are also known to be effective catalysts for esterification and polycondensation reactions. mdpi.com
The table below shows the catalytic activity of different metal cation-exchanged montmorillonite nanoclays in the synthesis of p-cresyl phenylacetate.
| Catalyst | Yield (%) |
| Al³⁺-montmorillonite | 82 |
| Zn²⁺-montmorillonite | 70 |
| Mn²⁺-montmorillonite | 65 |
| Fe³⁺-montmorillonite | 62 |
| Cu²⁺-montmorillonite | 58 |
| Reaction Conditions: Phenylacetic acid (0.01 mol), p-cresol (0.02 mol), catalyst (0.3 g), toluene (15 mL), reflux for 3 hours. royalsocietypublishing.org |
Non-metal Catalyzed Reactions
The synthesis of esters, including aryl esters like this compound, has traditionally relied on acid catalysis (e.g., Fischer esterification). However, to avoid harsh conditions, non-metal catalyzed approaches, often termed organocatalysis, have been developed. These methods offer mild and often highly selective routes to ester formation.
One of the most prominent methods is the Steglich esterification , which utilizes a carbodiimide (B86325), typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid. nih.govucv.ro The reaction is catalyzed by a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP). nih.gov The mechanism involves the carboxylic acid (isobutyric acid) adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. The DMAP catalyst then intercepts this intermediate to form an even more reactive acylpyridinium species. This species is readily attacked by the alcohol (p-cresol) to furnish the final ester, this compound, and regenerates the DMAP catalyst. A key advantage of this method is that the reaction proceeds under neutral and mild conditions, making it suitable for sensitive substrates. nih.govucv.ro The primary byproduct, a urea (B33335) derivative (e.g., dicyclohexylurea), is insoluble in most organic solvents and can be easily removed by filtration.
Another class of organocatalysts for the acylation of phenols involves the use of non-covalent catalysts. For instance, the base 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to effectively catalyze the O-acylation of a wide variety of phenols using vinyl acetate (B1210297) as the acyl donor in a solventless system. This method is noted for its operational simplicity and high conversion rates without requiring excess reagents.
Furthermore, arylation of carboxylic acids can be achieved under transition-metal-free conditions using diaryliodonium salts. This approach provides aryl esters in high yields and is compatible with a range of functional groups, even tolerating significant steric hindrance that may be problematic for other methods.
Alternative Synthetic Routes
Beyond direct esterification, alternative strategies can be employed to construct this compound or its close analogs. These routes may involve the synthesis of key precursors or the formation of different, yet structurally related, functional groups.
Alkylation Methods
Alkylation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. In the context of this compound, Friedel-Crafts alkylation is a key method for synthesizing the p-cresol (4-methylphenol) precursor from toluene. adichemistry.com This reaction involves treating an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). adichemistry.com
The substituent already present on the aromatic ring has a profound influence on the outcome of Friedel-Crafts alkylation. The methyl group of toluene is an electron-donating group, which activates the benzene (B151609) ring towards electrophilic aromatic substitution, making it more reactive than benzene itself. It is also an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.
However, the reaction is sensitive to temperature, which can alter the ratio of the resulting isomers. At lower temperatures, the reaction is under kinetic control and yields a mixture of isomers, while at higher temperatures, thermodynamic control can favor the most stable isomer, which is often the meta product due to rearrangements. libretexts.org
| Temperature | 2- (ortho) Isomer % | 3- (meta) Isomer % | 4- (para) Isomer % |
|---|---|---|---|
| 0°C | 54% | 17% | 29% |
| 25°C | 3% | 69% | 28% |
Data derived from studies on the Friedel-Crafts alkylation of methylbenzene. libretexts.org
Williamson Ether Synthesis for Related Compounds
While this compound is an ester, a structurally related ether analog, such as 1-(isobutoxy)-4-methylbenzene, can be synthesized via the Williamson ether synthesis. This reaction is a classic and versatile method for preparing symmetrical and unsymmetrical ethers. masterorganicchemistry.comjk-sci.com
The synthesis proceeds via an Sₙ2 mechanism. masterorganicchemistry.comjk-sci.com First, the phenol (p-cresol) is deprotonated by a strong base to form a phenoxide ion. Phenols are more acidic than aliphatic alcohols, so a moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) can be used, although stronger bases like sodium hydride (NaH) are also effective. jk-sci.comedubirdie.com This highly nucleophilic phenoxide then attacks an alkyl halide (e.g., isobutyl bromide), displacing the halide and forming the ether linkage. For this reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions. masterorganicchemistry.com The reaction is typically run in a polar aprotic solvent like acetonitrile (B52724) or THF. jk-sci.comorganic-synthesis.com
Enzymatic and Biocatalytic Syntheses (if applicable in advanced research)
In advanced research, enzymatic and biocatalytic methods are gaining prominence as sustainable alternatives for chemical synthesis. Lipases are a class of enzymes commonly used to catalyze esterification, transesterification, and hydrolysis reactions under mild conditions. nih.gov These biocatalysts offer high chemo-, regio-, and enantioselectivity, often eliminating the need for protecting groups and reducing byproduct formation. nih.govnih.gov
The synthesis of aryl esters can be achieved using lipases in aqueous or non-aqueous media. For example, the lipase (B570770) from Candida antarctica Lipase B (CALB) is known to effectively cleave biphenyl (B1667301) esters. nih.gov The reaction conditions, such as temperature, pH, and solvent, can be optimized to control the reaction's outcome. For ester synthesis, the reaction is typically conducted in an organic solvent to shift the equilibrium toward the product by minimizing the concentration of the water byproduct.
| Lipase Source | Reaction Type | Temperature | Solvent/Medium | Reaction Time | Outcome |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Hydrolysis | 25°C | Phosphate Buffer (pH 7.4), 10% DMSO | 2-3 hours | Cleavage of biphenyl esters |
| Pseudomonas fluorescens Lipase (PFL) | Hydrolysis | 37°C | Phosphate Buffer (pH 8.0), 40% DMSO | 48 hours | High chemoselectivity for mono-hydrolysis |
| Rhizomucor miehei | Esterification | 30°C | Phosphate Buffer (pH 7.0), 2 wt% Surfactant | 24 hours | Selective esterification of primary alcohols |
Data derived from various studies on lipase-catalyzed reactions of esters. nih.govnih.gov
Green Chemistry Principles in Synthesis
Green chemistry is a framework that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its analogs can be made more sustainable by applying these principles.
Catalysis : The use of catalysts is a cornerstone of green chemistry. Organocatalysts (like DMAP and DABCO) and biocatalysts (lipases) are preferable to stoichiometric reagents as they are required in small amounts and can be recycled, reducing waste. nih.govnih.gov Catalytic processes are also often more energy-efficient.
Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The Steglich esterification, for example, has good atom economy, though the formation of the urea byproduct detracts from it slightly. Direct esterification reactions are generally high in atom economy.
Use of Safer Solvents and Auxiliaries : Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry promotes the use of safer alternatives like water, or even performing reactions under solvent-free conditions. nih.gov For instance, some DABCO-catalyzed acylations can be run without a solvent, and enzymatic reactions can be performed in aqueous buffer solutions, significantly reducing the environmental impact. nih.gov
Design for Energy Efficiency : Performing reactions at ambient temperature and pressure reduces energy requirements. Biocatalytic reactions, which typically operate under mild physiological conditions (e.g., 25-40°C), are highly energy-efficient compared to classical methods that may require high temperatures for reflux. nih.gov
Use of Renewable Feedstocks : While not directly addressed in the synthetic methods above, a holistic green approach would consider sourcing precursors like p-cresol and isobutyric acid from renewable, bio-based sources rather than petrochemical feedstocks.
By integrating these principles, the synthesis of fine chemicals like this compound can be shifted towards more environmentally benign and economically attractive processes.
Atom Economy and Yield Optimization in this compound Production
Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants into the final product, is a cornerstone of green chemistry. In the context of this compound synthesis, which typically involves the esterification of p-cresol with isobutyric acid or its derivatives, maximizing atom economy is intrinsically linked to optimizing reaction yields and minimizing the formation of byproducts.
The classical Fischer-Speier esterification, while widely used, presents challenges to achieving high yields due to the equilibrium nature of the reaction, where water is formed as a byproduct. masterorganicchemistry.commasterorganicchemistry.com To drive the reaction towards the product side and enhance the yield, an excess of one reactant, typically the alcohol, is often employed, or the water is removed as it is formed. masterorganicchemistry.com However, these approaches can complicate purification and increase waste.
Advanced methodologies focus on the use of highly efficient catalysts that can achieve high conversion rates under milder conditions. Solid acid catalysts, such as acid-activated clays, have shown considerable promise. For instance, in the synthesis of p-cresyl esters, the use of acid-activated Indian bentonite (B74815) has been demonstrated to be effective. While detailed optimization for this compound is not extensively documented in the provided literature, studies on analogous long-chain esters like p-cresyl stearate (B1226849) have shown yields as high as 97% under optimized conditions. researchgate.net It is noted, however, that the esterification with shorter-chain carboxylic acids can result in more moderate yields. researchgate.net
To illustrate the impact of reaction conditions on yield, consider the following hypothetical data based on typical esterification trends:
| Catalyst | Acid Source | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) |
| Sulfuric Acid | Isobutyric Acid | 1:3 | 100 | 8 | 65 |
| p-TSA | Isobutyric Acid | 1:2 | 110 | 6 | 75 |
| Acid-Activated Bentonite | Isobutyric Acid | 1:2 | 120 | 6 | 85 |
| Immobilized Lipase | Isobutyric Anhydride | 1:1 | 50 | 24 | >95 |
This table is illustrative and compiles representative data to show trends in esterification reactions.
Solvent Selection for Sustainable Synthesis
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, toxic, and difficult to recycle. Sustainable chemistry advocates for the use of greener alternatives or, ideally, solvent-free systems.
In the synthesis of p-cresyl esters, solvent choice has been shown to significantly impact reaction yield and efficiency. Research on the esterification of p-cresol with stearic acid using acid-activated Indian bentonite as a catalyst highlighted the superiority of high-boiling point, non-polar solvents. researchgate.net For example, a study demonstrated that o-xylene provided a 96% yield, whereas toluene resulted in a 41% yield under the same conditions, and other solvents like 1,4-dioxane (B91453) gave negligible yields. researchgate.net This suggests that for the synthesis of this compound, a similar trend would be observed, favoring high-boiling aromatic hydrocarbons.
However, the push for sustainability encourages moving away from such solvents. Green alternatives could include bio-derived solvents or supercritical fluids. A particularly attractive approach is the use of solvent-free conditions. In the context of enzymatic synthesis of other esters, solvent-free systems have been successfully implemented, where the alcohol reactant can also serve as the reaction medium. csic.es This not only simplifies the process and reduces waste but can also lead to higher product concentrations.
The following table summarizes the effect of different solvents on the yield of p-cresyl stearate, providing a model for understanding solvent effects in this compound synthesis:
| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |
| o-Xylene | 144 | 6 | 96 |
| Toluene | 111 | 6 | 41 |
| 1,4-Dioxane | 101 | 6 | <5 |
| Cyclohexane | 81 | 6 | <5 |
| Carbon Tetrachloride | 77 | 6 | <5 |
Data adapted from a study on the synthesis of p-cresyl stearate using an acid-activated Indian bentonite catalyst. researchgate.net
Minimization of Byproducts and Waste
Another strategy to circumvent the formation of water as a byproduct is to use an activated form of the carboxylic acid, such as an acid anhydride (isobutyric anhydride in this case) or an acid chloride. While these methods are highly efficient and often proceed to completion, they suffer from poor atom economy. For instance, the reaction with an acid anhydride produces a molecule of carboxylic acid as a byproduct for every molecule of ester formed. The use of acid chlorides is even less desirable from a green chemistry perspective due to the formation of corrosive hydrochloric acid as a byproduct.
Enzymatic methods, particularly in solvent-free systems, offer a clean reaction profile with minimal byproduct formation other than the water from the esterification itself. The high selectivity of enzymes often prevents side reactions that can occur under harsh conditions with traditional acid catalysis, leading to a purer product and simplifying downstream processing.
Strategies for minimizing waste in this compound synthesis are summarized below:
| Strategy | Description | Advantages | Disadvantages |
| Use of Solid, Reusable Catalysts | Employing catalysts like acid-activated clays or zeolites instead of homogeneous acids. researchgate.net | Easy separation and recyclability, reduction of corrosive and salt waste. | May require higher temperatures or longer reaction times. |
| Solvent-Free Synthesis | Using one of the reactants (e.g., p-cresol) as the solvent. csic.es | Eliminates solvent waste, simplifies purification, increases reaction rate. | May not be suitable for all reactants or catalysts. |
| Enzymatic Catalysis | Utilizing lipases to catalyze the esterification. researchgate.net | High selectivity, mild reaction conditions, minimal byproducts. | Can have longer reaction times, enzymes can be costly. |
| Water Removal | Actively removing water from the reaction mixture as it forms. masterorganicchemistry.com | Drives the equilibrium towards the product, increasing yield. | Requires additional energy and equipment (e.g., Dean-Stark apparatus). |
Mechanistic Investigations of Reactions Involving P Tolyl Isobutyrate
Reaction Mechanisms in Ester Hydrolysis and Formation
The hydrolysis of p-Tolyl isobutyrate, the cleavage of its ester bond to form p-cresol (B1678582) and isobutyric acid, can be achieved under both acidic and basic conditions. Each pathway proceeds through a distinct mechanism with unique characteristics regarding reversibility and reaction intermediates.
Acid-Catalyzed Hydrolysis Mechanisms
The acid-catalyzed hydrolysis of this compound is a reversible process, representing the reverse of Fischer esterification. The reaction requires a strong acid catalyst, typically a mineral acid like sulfuric acid or hydrochloric acid, which provides a source of hydronium ions (H₃O⁺). The presence of a large excess of water is necessary to drive the equilibrium toward the hydrolysis products.
The mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The reaction initiates with the protonation of the carbonyl oxygen of the ester by a hydronium ion. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the p-tolyloxy group (-O-p-tolyl). This transfer converts the p-tolyloxy group into a good leaving group (p-cresol).
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated p-cresol molecule.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the hydronium ion catalyst and forming the final isobutyric acid product.
Due to its reversible nature, the process can be challenging, sometimes requiring elevated temperatures and the removal of the p-cresol as it forms to favor the forward reaction. epo.orgnih.gov
Base-Catalyzed Hydrolysis Mechanisms
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. It involves a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH).
The mechanism is as follows:
Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the this compound.
Formation of a Tetrahedral Intermediate: This attack results in the formation of a negatively charged tetrahedral intermediate.
Elimination of the Alkoxide Leaving Group: The intermediate collapses, and the p-tolyloxide ion (the conjugate base of p-cresol) is eliminated as the leaving group. This step forms isobutyric acid.
Acid-Base Reaction: The newly formed isobutyric acid (a weak acid) immediately reacts with the p-tolyloxide ion (a strong base) or another hydroxide ion present in the medium. This irreversible acid-base reaction deprotonates the carboxylic acid to form a stable carboxylate salt (isobutyrate) and p-cresol. epo.orgnih.gov
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
|---|---|---|
| Catalyst/Reagent | Catalytic amount of strong acid (e.g., H₂SO₄) | Stoichiometric amount of strong base (e.g., NaOH) |
| Reversibility | Reversible (equilibrium process) dss.go.th | Irreversible dss.go.th |
| Initial Step | Protonation of the carbonyl oxygen nih.gov | Nucleophilic attack by hydroxide ion on the carbonyl carbon nih.gov |
| Intermediate | Positively charged tetrahedral intermediate | Negatively charged tetrahedral intermediate |
| Final Carboxylic Acid Product | Isobutyric acid | Isobutyrate salt (requires a final acidification step to isolate isobutyric acid) |
| Driving Force for Completion | Use of excess water | Irreversible deprotonation of the carboxylic acid epo.org |
Participation in Complex Organic Reactions
While the hydrolysis of this compound is well-characterized, its role in more complex transformations, particularly those involving organometallic catalysts, is less documented in readily available literature. However, general principles of catalysis can be applied to understand its potential behavior.
Role in Organometallic Catalysis
Specific examples detailing the role of this compound as a substrate in organometallic catalysis are not extensively reported. Structurally similar compounds, such as p-tolyl pivalate, have been used as ligands in palladium-catalyzed reactions. europa.eu Esters, in general, can participate in various transition-metal-catalyzed reactions, including cross-coupling and reduction. In such reactions, the ester group might be cleaved or transformed.
Ligand Effects on Reaction Rates and Selectivity
In hypothetical organometallic reactions involving this compound, the ligands coordinated to the metal center would play a crucial role. Ligands can influence the electronic and steric environment of the catalyst, thereby affecting reaction rates and selectivity. For instance, bulky ligands can create steric hindrance that favors specific stereochemical outcomes, while electron-donating or electron-withdrawing ligands can modulate the reactivity of the metal center, influencing the speed of key steps like oxidative addition or reductive elimination. The choice of solvent can also significantly impact reaction barriers and enhance selectivity.
Catalyst Deactivation Mechanisms
Catalysts used in reactions involving esters like this compound are susceptible to deactivation over time, which leads to a loss of activity and/or selectivity. Deactivation can occur through several mechanisms:
Poisoning: Impurities in the reactants or feedstock, such as sulfur or nitrogen-containing compounds, can bind strongly to the active sites of the catalyst, rendering them inactive.
Fouling: The deposition of carbonaceous materials (coke) or insoluble organic residues (humins) on the catalyst surface can block active sites and pores.
Thermal Degradation (Sintering): At high temperatures, the small metal crystallites of a supported catalyst can migrate and agglomerate into larger crystals. This process reduces the active surface area and, consequently, the catalytic activity.
Leaching: The active metallic component of the catalyst can dissolve into the reaction medium, leading to a permanent loss of catalyst from the support.
These deactivation pathways are general concerns in industrial catalytic processes and would be relevant in any potential large-scale synthesis or transformation involving this compound.
Involvement in Radical Reactions
Early research into free-radical reactions provided insights into the behavior of related compounds, suggesting a potential for this compound to be involved in reactions characterized by the formation of a polar transition state. A study published in The Journal of Organic Chemistry in 1973 investigated the decomposition of peresters, including a compound structurally related to this compound. The findings from this research indicated that the correlation of rate constants with substituent and solvent parameters pointed towards the formation of a polar transition state during the radical reaction. This foundational work suggests that this compound, under similar conditions, could also participate in radical reactions through mechanisms influenced by polar effects.
However, a comprehensive search of scientific databases and literature reveals a lack of specific studies on the involvement of this compound in Atom Transfer Radical Reactions (ATRR). While ATRR is a significant area of polymerization and organic synthesis, there is no direct evidence or detailed research outlining the catalytic systems, reaction kinetics, or mechanistic pathways for this compound as a substrate or catalyst in such reactions.
Contribution to Cycloaddition Reactions
Currently, there is no available scientific literature that documents the participation of this compound in cycloaddition reactions. Cycloaddition reactions, which are fundamental in the synthesis of cyclic compounds, have been extensively studied for a wide variety of molecules. However, the specific reactivity of this compound in these types of reactions, such as Diels-Alder or [3+2] cycloadditions, has not been reported in peer-reviewed journals or patents. This indicates a significant gap in the understanding of the chemical reactivity of this compound.
Computational Chemistry in Mechanistic Elucidation
The application of computational chemistry methods to elucidate the reaction mechanisms of this compound is another area where published research is sparse. These computational techniques are invaluable for understanding reaction pathways, transition states, and the behavior of reaction intermediates at a molecular level.
Density Functional Theory (DFT) Studies on Reaction Pathways
A thorough review of scientific literature did not yield any specific Density Functional Theory (DFT) studies focused on the reaction pathways of this compound. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While it is widely applied to understand reaction mechanisms in organic chemistry, no dedicated studies on this compound have been published.
Transition State Analysis and Energy Profiles
Consistent with the lack of DFT studies, there is no specific research available on the transition state analysis or the detailed energy profiles for reactions involving this compound. Such analyses are crucial for determining the feasibility and kinetics of a chemical reaction. The absence of this data for this compound limits the theoretical understanding of its reactivity.
Applications in Advanced Chemical Research and Development
Intermediate in Organic Synthesis
p-Tolyl isobutyrate serves as a valuable intermediate in various organic transformations, primarily through reactions involving the cleavage or rearrangement of its ester functional group. One of the most notable applications is its use in the Fries rearrangement, a reaction that converts a phenolic ester to a hydroxy aryl ketone, which are important precursors for a variety of more complex molecules.
The Fries rearrangement of this compound provides a direct route to substituted hydroxy aryl ketones. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride, and involves the intramolecular acylation of the aromatic ring. The reaction can yield both ortho- and para-acylated products, with the product distribution being influenced by reaction conditions such as temperature and solvent.
For this compound, the rearrangement would lead to the formation of 2-hydroxy-5-methyl-isobutyrophenone and 4-hydroxy-3-methyl-isobutyrophenone. These hydroxy aryl ketones are versatile intermediates. The presence of a hydroxyl group and a ketone carbonyl group on the same aromatic ring allows for a wide range of subsequent chemical modifications. For instance, the hydroxyl group can be alkylated or acylated, while the ketone can undergo reactions such as reduction, oxidation, or condensation to build more complex molecular scaffolds.
The general transformation can be represented as follows:
Fries Rearrangement of this compound
| Reactant | Catalyst | Product(s) |
| This compound | Lewis Acid (e.g., AlCl₃) | 2-hydroxy-5-methyl-isobutyrophenone and 4-hydroxy-3-methyl-isobutyrophenone |
This reaction highlights the role of this compound as a foundational building block for accessing more intricate chemical structures.
Hydroxy aryl ketones, the products of the Fries rearrangement of this compound, are key structural motifs in a variety of biologically active compounds and are therefore important intermediates in pharmaceutical synthesis. The specific substitution pattern of the resulting hydroxy aryl ketones from this compound can be a crucial starting point for the synthesis of targeted pharmaceutical agents.
While direct, large-scale applications of this compound in the synthesis of specific commercial drugs are not extensively documented in publicly available literature, the synthetic utility of its rearrangement products is well-established. For example, substituted hydroxy acetophenones and related ketones are precursors to various classes of drugs, including kinase inhibitors and other therapeutic agents. The isobutyryl group, once introduced onto the aromatic ring, can be further modified or can serve as a key part of the final pharmacophore.
The potential of this compound as a precursor for pharmaceutical intermediates lies in its ability to introduce a specific acyl group to a phenolic ring, which can be a critical step in a multi-step drug synthesis.
Similar to its application in pharmaceuticals, this compound can be considered a potential intermediate in the development of new agrochemicals. Many fungicides, herbicides, and insecticides contain substituted aromatic rings. The hydroxy aryl ketones derived from this compound could serve as starting materials for the synthesis of such compounds. However, specific examples of the use of this compound in the synthesis of commercial agrochemicals are not widely reported in the available scientific literature. Its classification as an organic synthetic intermediate suggests its potential applicability in this field, likely in the early stages of discovery and development of new active ingredients.
Catalysis and Reaction Engineering
The role of this compound in catalysis and reaction engineering is not well-documented in scientific literature. Its primary application appears to be as a reactant or intermediate rather than as a solvent or a direct influencer of catalytic processes.
There is no significant evidence in the searched literature to suggest that this compound is commonly used as a solvent in catalytic processes. Industrial and laboratory-scale catalytic reactions typically employ more conventional solvents that are chosen for their inertness, boiling point, and ability to dissolve both the catalyst and the reactants. The reactivity of the ester group in this compound under many catalytic conditions might make it unsuitable as an inert solvent.
No research findings were identified that specifically investigate the influence of this compound on catalytic activity and selectivity. In catalytic reactions where this compound might be a substrate, its structure would certainly influence the outcome of the reaction. However, there is no indication that it is used as an additive to modulate the performance of a catalyst in reactions where it is not a primary reactant.
Materials Science and Polymer Chemistry
The utility of esters in polymer science is well-documented, ranging from their use as plasticizers to their role as monomeric building blocks. The following sections explore the documented applications of this compound in this field.
Monomer in Polymer Synthesis
An extensive review of current scientific literature and patent databases indicates that this compound is not utilized as a monomer in advanced polymer synthesis. Its chemical structure, featuring a stable ester linkage, does not lend itself to common polymerization reactions such as chain-growth or step-growth mechanisms without prior modification. Research in advanced polymer science focuses on monomers that can readily undergo polymerization to form high-molecular-weight chains, a characteristic that this compound does not possess.
Impact on Polymer Properties
Given that this compound is not employed as a monomer in polymer synthesis, there is no research data available detailing its direct, covalent impact on the intrinsic properties of polymers. While esters are broadly used as plasticizers to enhance flexibility in polymer matrices, specific studies detailing the effect of this compound on the mechanical, thermal, or transport properties of polymers are absent from the current scientific literature.
Investigation of Biological Interactions and Mechanisms
The interaction of xenobiotic compounds with biological systems is a cornerstone of toxicology and pharmacology. Research into the biological fate and mechanisms of this compound provides insight into its behavior at a molecular level.
Enzymatic Transformations and Biotransformation Pathways
The primary enzymatic transformation of this compound in a biological system is predicted to be the hydrolysis of its ester bond by carboxylesterases. This initial biotransformation is a common pathway for ester-containing compounds, yielding the parent alcohol (p-cresol) and carboxylic acid (isobutyric acid). Following this hydrolysis, the resulting metabolites enter well-established biotransformation pathways.
p-Cresol (B1678582), a known microbial metabolite and uremic toxin, is primarily metabolized in the liver through phase II conjugation reactions. frontiersin.orghmdb.ca The two main pathways are sulfation, mediated by sulfotransferases (SULTs), to form p-cresyl sulfate, and glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), to form p-cresyl glucuronide. frontiersin.orgnih.gov Isobutyric acid, on the other hand, is a naturally occurring short-chain fatty acid that can be activated to isobutyryl-CoA and enter intermediary metabolism.
The proposed biotransformation pathway is detailed in the table below.
| Step | Transformation | Metabolite(s) | Key Enzymes | Biological Context |
| 1 | Ester Hydrolysis | p-Cresol, Isobutyric acid | Carboxylesterases | Initial metabolic breakdown of the parent compound. |
| 2a | Sulfation | p-Cresyl sulfate | Sulfotransferases (SULTs) | Major Phase II conjugation pathway for p-cresol detoxification. frontiersin.org |
| 2b | Glucuronidation | p-Cresyl glucuronide | UDP-glucuronosyltransferases (UGTs) | Alternative Phase II conjugation pathway for p-cresol. frontiersin.orgnih.gov |
| 2c | Oxidation | 4-hydroxybenzyl alcohol, 4-hydroxybenzoic acid | Fungal Cytochrome P450 monooxygenases | Observed in microbial metabolism (e.g., Aspergillus fumigatus). nih.gov |
Molecular Targets and Receptor Interactions (Mechanistic focus only)
Direct molecular targets or specific receptor interactions for the parent compound, this compound, have not been identified in mechanistic studies. The biological activity associated with the compound is largely attributable to its primary metabolite, p-cresol.
p-Cresol is recognized as a uremic toxin that can exert inhibitory effects on metabolic enzymes. nih.gov Mechanistic studies have shown that p-cresol acts as a potent competitive inhibitor of UGT1A9, an important enzyme in the glucuronidation of various compounds, including mycophenolic acid. nih.gov This inhibition is of toxicological significance as it can lead to altered metabolism of co-administered drugs. However, there is no evidence to suggest that this compound itself, or its metabolite p-cresol, interacts directly with specific signaling receptors in the manner of a classical agonist or antagonist.
| Compound | Molecular Target | Type of Interaction | Mechanistic Outcome |
| p-Cresol (metabolite) | UDP-glucuronosyltransferase 1A9 (UGT1A9) | Competitive Inhibition | Decreased glucuronidation of other UGT1A9 substrates. nih.gov |
Structure-Activity Relationships (SAR) in Biological Contexts
Currently, there are no published structure-activity relationship (SAR) studies focusing on this compound or a series of its analogs within specific biological contexts. SAR studies require systematic modification of a chemical structure and subsequent evaluation of biological activity to determine which chemical features are responsible for its effects. While the hydrolysis rates of various p-tolyl esters have been compared, providing some insight into chemical reactivity, this does not constitute a formal SAR study in a biological system. rsc.org The development of such studies would be contingent on the identification of a specific, quantifiable biological activity for a series of related compounds.
Biosynthesis in Natural Systems
Research and literature reviews indicate that this compound has not been reported to occur in nature chemicalbook.com. As such, there is currently no known biosynthetic pathway for this compound in any natural biological system, including microorganisms or plants. The synthesis of this compound is achieved through chemical methods, typically by the esterification of p-cresol with isobutyric acid chemicalbook.com.
While the biosynthesis of structurally related phenolic compounds is common in nature, the specific combination of p-cresol and isobutyric acid to form this compound through enzymatic processes has not been documented.
Environmental Fate and Degradation Studies of P Tolyl Isobutyrate
Degradation Pathways in Environmental Matrices
The environmental persistence of p-tolyl isobutyrate is determined by its susceptibility to various degradation processes, including hydrolysis, photodegradation, and biodegradation.
Hydrolytic Degradation
The primary abiotic degradation pathway for this compound in aqueous environments is expected to be the hydrolysis of its ester bond. This reaction, which can be catalyzed by both acids and bases, would cleave the molecule into p-cresol (B1678582) and isobutyric acid.
The rate of hydrolysis is influenced by pH and temperature. epa.govactachemscand.org Generally, for aromatic esters, hydrolysis at a neutral pH of 7 is primarily driven by the hydroxide (B78521) ion concentration. epa.gov Theoretical studies on the hydrolysis of simple aromatic esters provide insights into the mechanisms, which typically involve a bimolecular nucleophilic attack on the carbonyl carbon of the ester group. acs.orgresearchgate.netepa.gov While specific experimental rate constants for this compound are not available, data for other aromatic esters can provide an order-of-magnitude estimation. For instance, the hydrolysis half-life of ethyl benzoate at 25°C and pH 7 is approximately 7.5 years. epa.gov It is plausible that this compound exhibits similar long-term stability under neutral pH conditions, though this would need to be confirmed experimentally.
Table 1: Predicted Hydrolytic Degradation Products of this compound
| Reactant | Predicted Products |
|---|---|
| This compound | p-Cresol |
Photodegradation Mechanisms
Direct photolysis of this compound in the atmosphere or sunlit surface waters is another potential degradation route. Aromatic compounds can absorb solar radiation, leading to photochemical reactions. mdpi.com The efficiency of this process, known as the quantum yield, is wavelength-dependent. rsc.orgedinst.com
While specific studies on the photodegradation of this compound are lacking, research on other aromatic esters, such as phthalates, suggests potential mechanisms. These include the cleavage of the C-O ester bond and reactions with photochemically generated reactive oxygen species like hydroxyl radicals. mdpi.com The presence of a phenolic group in the hydrolysis product, p-cresol, could also influence photodegradation, as phenolic compounds are known to be susceptible to photo-oxidation.
Biodegradation by Microorganisms
Biodegradation is anticipated to be a significant pathway for the removal of this compound from the environment. The initial step in the microbial metabolism of esters is typically enzymatic hydrolysis, catalyzed by esterases, to yield an alcohol and a carboxylic acid. acs.org In the case of this compound, this would result in the formation of p-cresol and isobutyric acid.
Both of these hydrolysis products are known to be biodegradable. Various strains of bacteria, such as Pseudomonas, are capable of metabolizing p-cresol. nih.govresearchgate.net The degradation of p-cresol can proceed through different pathways, often involving initial oxidation to 4-hydroxybenzoate (B8730719) and subsequent ring cleavage. nih.gov Isobutyric acid, a short-chain fatty acid, is also readily metabolized by a wide range of microorganisms. The microbial putrefaction of the amino acid tyrosine is a natural source of p-cresol in the environment. frontiersin.orgnih.gov
Table 2: Expected Aerobic Biodegradation Intermediates of this compound
| Initial Compound | Primary Hydrolysis Products | Subsequent Intermediates (Examples) |
|---|---|---|
| This compound | p-Cresol | 4-Hydroxybenzoate, Protocatechuate |
Environmental Impact Assessment Methodologies
In the absence of extensive empirical data, modeling approaches are crucial for estimating the potential environmental impact of chemicals like this compound.
Predicted Environmental Concentration (PEC) Modeling
Predicted Environmental Concentration (PEC) models are used to estimate the concentration of a substance in various environmental compartments (air, water, soil) based on its usage patterns, release rates, and environmental fate properties. For fragrance ingredients, PEC models would consider factors such as the volume of production, incorporation into consumer products (e.g., cosmetics, cleaning agents), and subsequent release into wastewater and the atmosphere. rivm.nl
The Research Institute for Fragrance Materials (RIFM) utilizes an aggregate exposure model to assess the risk of fragrance ingredients, which is a sophisticated form of PEC modeling tailored to the fragrance industry. youtube.com While specific PEC values for this compound are not publicly available, such models are essential tools for regulatory bodies and industry to ensure that the use of these compounds does not pose an environmental risk. sigmaaldrich.comnih.govsigmaaldrich.com
Sustainable Management and Remediation Strategies
The sustainable management of fragrance ingredients like this compound is crucial to minimize their environmental impact. This involves proactive approaches in chemical design to promote degradation and the exploration of remediation technologies for any potential environmental contamination.
Bioremediation Approaches (if studied)
As of the current available scientific literature, no specific studies on the bioremediation of this compound have been identified. However, the potential for bioremediation can be inferred by examining the biodegradability of its constituent components and the general principles of bioremediation for aromatic compounds.
Upon hydrolysis, this compound would break down into p-cresol and isobutyric acid. Both of these compounds are known to be biodegradable by various microorganisms. For instance, species of Pseudomonas have been shown to metabolize cresols through different enzymatic pathways. nih.gov The degradation of p-cresol can proceed via the formation of 4-hydroxybenzoate and protocatechuate, which then undergoes ring fission. nih.gov
Bioremediation strategies for environments contaminated with aromatic compounds often involve the use of microorganisms with specific catabolic pathways for these substances. nih.gov These processes can occur under both aerobic and anaerobic conditions. researchgate.net The general approaches for bioremediation of aromatic esters often focus on the enzymatic cleavage of the ester bond, followed by the degradation of the resulting alcohol and carboxylic acid. nih.gov
Table 2: Potential Bioremediation Strategies for Aromatic Esters
| Bioremediation Technique | Description | Applicability to this compound (Theoretical) |
| Natural Attenuation | Reliance on naturally occurring microorganisms to degrade the contaminant over time. | Given the expected biodegradability of its components, this could be a viable, albeit slow, process. |
| Bioaugmentation | Introduction of specific microbial strains with known degradative capabilities for the target compound or its structural class. | Strains known to degrade p-cresol or other aromatic esters could potentially be used. |
| Biostimulation | Addition of nutrients and electron acceptors (like oxygen) to stimulate the activity of indigenous microorganisms. | Enhancing the environmental conditions could promote the growth of microbes capable of degrading this compound and its hydrolysis products. |
| Enzyme-Based Remediation | Application of isolated enzymes (e.g., esterases) to break down the contaminant. | Esterases could be used to accelerate the initial hydrolysis step, a key process in its degradation. |
It is important to emphasize that the applicability of these bioremediation approaches to this compound remains theoretical in the absence of direct experimental studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
